molecular formula C14H19BrN2OS B3021180 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide CAS No. 1049754-16-6

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide

Cat. No.: B3021180
CAS No.: 1049754-16-6
M. Wt: 343.28 g/mol
InChI Key: RBAMJDJPKPBIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide is a chemical compound with a molecular weight of 343.28 g/mol . This compound is known for its unique structure, which includes a thiazole ring and an ethoxy-propylphenyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide involves multiple steps. One common synthetic route includes the reaction of 2-ethoxy-5-propylphenylamine with thioamide under specific conditions to form the thiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2-ethoxy-5-propylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS.BrH/c1-3-5-10-6-7-13(17-4-2)11(8-10)12-9-18-14(15)16-12;/h6-9H,3-5H2,1-2H3,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMJDJPKPBIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide
Reactant of Route 4
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide
Reactant of Route 5
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.